Vanadium tetrachloride

VCl4

Cl4V

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

VCl4

Cl4V

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in ethanol and ethyl ethe

Canonical SMILES

Catalyst for Various Reactions

One of the most prominent applications of vanadium tetrachloride in research is as a catalyst. Its ability to readily change oxidation states makes it a versatile tool for facilitating a wide range of chemical reactions. Vanadium tetrachloride can act as a Lewis acid catalyst, accepting electron pairs from reactants to activate them.

Studies have shown its effectiveness in various reactions, including:

- Polymerization: Vanadium tetrachloride can initiate the polymerization process for specific monomers, leading to the formation of desired polymers.

- Oxidation reactions: Vanadium tetrachloride can act as an oxidizing agent, promoting the transfer of electrons from one molecule to another. This property makes it useful in various oxidation reactions in organic and inorganic chemistry.

- Halogenation reactions: Vanadium tetrachloride can be used as a halogenating agent, introducing chlorine atoms into organic molecules. This application is particularly valuable in the synthesis of chlorinated organic compounds.

Precursor for Vanadium Compounds

Vanadium tetrachloride serves as a crucial starting material for the synthesis of various vanadium compounds with unique properties. These vanadium compounds hold immense potential in diverse research areas, including:

- Material science: Vanadium-based materials are being explored for their applications in batteries, superconductors, and catalysts. Vanadium tetrachloride can be used to prepare these materials through various techniques.

- Medicinal chemistry: Vanadium compounds are being investigated for their potential therapeutic effects in diabetes, cancer, and other diseases. Vanadium tetrachloride can be a valuable starting material for synthesizing these potential drug candidates.

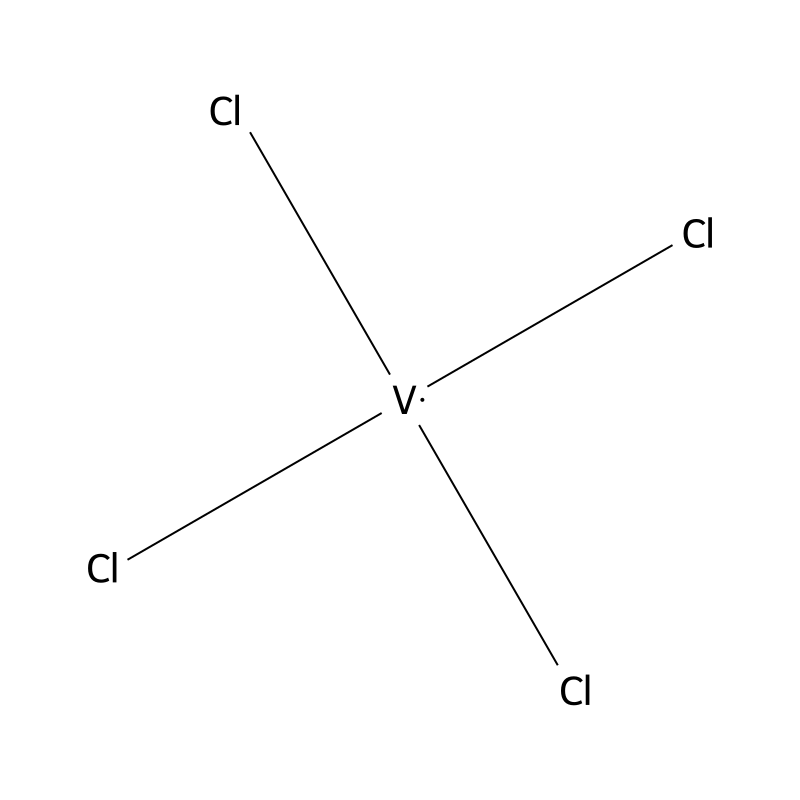

Vanadium tetrachloride is an inorganic compound with the chemical formula VCl₄. It appears as a reddish-brown liquid at room temperature and is notable for being one of the few paramagnetic liquids. This compound is primarily used as a reagent in the synthesis of other vanadium compounds and exhibits significant reactivity due to its high oxidizing power. Vanadium tetrachloride is prepared through the chlorination of vanadium metal, and it does not form vanadium pentachloride in this reaction because chlorine lacks the necessary oxidizing power to convert vanadium tetrachloride into vanadium pentachloride directly .

Vanadium tetrachloride is a corrosive and toxic compound. It can cause severe irritation and burns upon contact with skin and eyes. Inhalation of VCl₄ fumes can irritate the respiratory tract and potentially lead to lung damage []. Due to its hygroscopic nature, VCl₄ reacts vigorously with water, releasing corrosive hydrochloric acid fumes [].

Safety Precautions:

- Handle VCl₄ only in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator.

- Avoid contact with skin, eyes, and clothing.

- Store VCl₄ in a tightly sealed container under an inert atmosphere (e.g., dry nitrogen) to prevent moisture exposure.

- Spills should be contained and neutralized with a weak base solution (e.g., sodium bicarbonate) followed by proper disposal procedures according to local regulations [].

- Reaction with Hydrogen Bromide: At low temperatures, vanadium tetrachloride reacts with hydrogen bromide to produce vanadium tribromide, hydrochloric acid, and bromine:

- Formation of Adducts: It can form adducts with various donor ligands, such as tetrahydrofuran, resulting in complexes like VCl₄(THF)₂.

- Organic Synthesis: Vanadium tetrachloride is utilized in organic chemistry for oxidative coupling reactions, converting phenols into biphenols:

Vanadium tetrachloride can be synthesized through several methods:

- Chlorination of Vanadium Metal: The most common method involves the direct chlorination of vanadium metal at elevated temperatures.

- Hydrogen Reduction of Vanadium Trichloride: Vanadium trichloride can be reduced with hydrogen gas to produce vanadium tetrachloride:

- From Vanadium Dichloride Oxide: Another method includes the reaction between vanadium dichloride oxide and chlorine at high temperatures .

Vanadium tetrachloride has several important applications:

- Catalyst in Polymerization: It serves as a catalyst in the polymerization of alkenes, particularly in processes related to rubber production.

- Synthesis of Other Compounds: It acts as a precursor for the preparation of vanadium trichloride and other organovanadium compounds.

- Textile Industry: Used as a fixative in textile dyeing processes due to its reactivity .

Studies on the interactions of vanadium tetrachloride with other chemicals reveal its strong oxidizing properties and potential for forming various complexes. For instance, it reacts vigorously with water, leading to the release of hydrochloric acid and posing significant safety risks. Its interaction with moisture can result in corrosive fumes, emphasizing the need for careful handling and storage under dry conditions .

Vanadium tetrachloride shares similarities with other vanadium halides but possesses unique properties that distinguish it from them. Below is a comparison with similar compounds:

| Compound | Chemical Formula | Oxidation State | State at Room Temperature | Unique Features |

|---|---|---|---|---|

| Vanadium(II) Chloride | VCl₂ | +2 | Solid | Less reactive than VCl₄ |

| Vanadium(III) Chloride | VCl₃ | +3 | Solid | More stable than VCl₄ |

| Vanadium(V) Chloride | VCl₅ | +5 | Solid | Strong oxidizing agent; less stable |

| Vanadocene Dichloride | C₁₄H₁₈Cl₂V | +4 | Liquid | Organometallic compound |

Vanadium tetrachloride's unique combination of being a liquid at room temperature while exhibiting paramagnetism sets it apart from its solid counterparts. Its role as an effective catalyst and reagent further highlights its significance within this group of compounds .

Industrial Synthesis Methods

VCl₄ is synthesized through reductive chlorination and direct chlorination routes. Key industrial methods include:

Chlorination of Vanadium Metal: Pure vanadium metal reacts with chlorine gas at elevated temperatures (300–400°C) to yield VCl₄. This method avoids the formation of VCl₅ due to chlorine’s insufficient oxidizing power.

Indirect Routes via Intermediates:

- Vanadium Dichloride Oxide (VCl₂O): Reacting VCl₂O with chlorine at 170°C produces vanadium trichloride oxide (VCl₃O), which is further chlorinated with carbon at 700°C to form VCl₄.

- Vanadium Trichloride (VCl₃): Direct chlorination of VCl₃ with chlorine above 80°C yields VCl₄, with significant reaction rates observed above 170°C.

Stabilization Techniques: VCl₄’s liquid form is prone to decomposition. Adding phosphorus trichloride (PCl₃) or sulfur-containing additives enhances stability by inhibiting disproportionation.

| Method | Reactants | Conditions | Key Products |

|---|---|---|---|

| Direct Chlorination | V + Cl₂ | 300–400°C | VCl₄ (major), Cl₂ |

| VCl₂O → VCl₃O → VCl₄ | VCl₂O + Cl₂ + C | 170°C → 700°C | VCl₄, CO₂, Cl₂ |

| VCl₃ Chlorination | VCl₃ + Cl₂ | 80–170°C | VCl₄, HCl |

| Stabilized VCl₄ Production | VCl₄ + PCl₃ | Ambient–100°C | Stabilized VCl₄ |

Crystal Structure Analysis

VCl₄ crystallizes in the monoclinic P2/c space group, forming a zero-dimensional structure composed of four isolated VCl₄ molecules. Structural studies reveal:

Monoclinic P2/c Space Group Configuration

The structure is characterized by a distorted tetrahedral geometry around the vanadium center, with four chlorine atoms arranged in a non-ideal tetrahedral symmetry. This distortion arises from Jahn-Teller effects, which stabilize the d¹ electron configuration of V⁴⁺.

Bond Length Variations in V-Cl Coordination

VCl₄ exhibits asymmetric V–Cl bonding due to electronic and steric factors:

- Three shorter bonds: 2.14 Å

- One longer bond: 2.15 Å

This asymmetry is attributed to the Jahn-Teller distortion, which splits the degenerate d-orbitals and reduces repulsion between the lone electron and bonding electron pairs.

| Bond Type | Length (Å) | Angle | Source |

|---|---|---|---|

| V–Cl (short) | 2.14 | ~109° | |

| V–Cl (long) | 2.15 | ~110–107° | |

| Cl–V–Cl | – | 106.9–110.8° |

Spectroscopic Characterization Techniques

Raman Spectroscopy

VCl₄’s Raman spectrum in carbon tetrachloride shows four fundamental modes:

- ν₁ (a₁): 385 cm⁻¹ (symmetric stretch)

- ν₂ (e): 111 cm⁻¹ (bending)

- ν₃ (t₂): 483 cm⁻¹ (asymmetric stretch)

- ν₄ (t₂): 128 cm⁻¹ (bending)

Resonance enhancement is observed when exciting wavelengths approach the first electronic transition (~520–530 nm).

Infrared Spectroscopy

Matrix-isolation studies in solid argon reveal:

- ν₃ splitting: 474 and 501 cm⁻¹ (indicative of Jahn-Teller distortion)

- C–O and O–H perturbations: Observed in reactions with CH₃OH, forming Cl₃VOCH₃ and HCl.

Electron Paramagnetic Resonance (EPR)

Reactions with phosphines (e.g., PR₃) yield paramagnetic intermediates like [VCl₂(PR₃)₂], detectable via EPR. However, rigorous exclusion of air suppresses EPR signals, suggesting susceptibility to oxidation.

| Technique | Key Observations | Implications |

|---|---|---|

| Raman | ν₁ resonance enhancement at 647 nm | Symmetric stretch dominance |

| IR | Split ν₃ modes in argon matrix | Jahn-Teller distortion confirmation |

| EPR | Paramagnetic [VCl₂(PR₃)₂] complexes | Oxidation-sensitive intermediates |

Vanadium tetrachloride represents a unique example of paramagnetic transition metal halides that exist as liquids at room temperature [1]. The compound exhibits distinctive electronic and magnetic characteristics that distinguish it from other tetrahedral metal halides in the same group [2]. The fundamental electronic structure of vanadium tetrachloride arises from the vanadium(IV) center, which possesses a d¹ electronic configuration [3].

The vanadium atom in its ground state has the electronic configuration [Ar] 4s² 3d³ [4]. When forming vanadium tetrachloride, the vanadium atom loses four electrons to achieve the +4 oxidation state, resulting in the electronic configuration [Ar] 3d¹ for the vanadium(IV) ion [2] [4]. This single unpaired electron in the d orbital is responsible for the paramagnetic properties observed in vanadium tetrachloride [1].

Table 1: Fundamental Electronic Properties of Vanadium Tetrachloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | VCl₄ | [1] [3] |

| Electronic Configuration of V⁴⁺ | [Ar] 3d¹ | [2] [4] |

| Number of d electrons | 1 | [2] [4] |

| Oxidation State of Vanadium | +4 | [1] [2] |

| Magnetic Behavior | Paramagnetic | [1] |

| Magnetic Moment (μeff, BM) | 1.73 | [5] [6] [7] |

| Molecular Geometry | Tetrahedral | [1] [3] |

| Space Group Symmetry | Td | [3] |

The tetrahedral geometry of vanadium tetrachloride results from the d¹ electronic configuration, where the single unpaired electron occupies one of the degenerate e orbitals in tetrahedral symmetry [8]. The molecular orbital calculations reveal that the bonding in vanadium tetrachloride involves significant covalent character with chloride ligands binding primarily through their 3p orbitals [9]. The electronic structure shows approximately 30% vanadium d character and 70% chlorine 3p character in the bonding molecular orbitals [9].

Paramagnetic Behavior Analysis

Vanadium tetrachloride exhibits paramagnetic behavior due to the presence of one unpaired electron in the d¹ configuration of the vanadium(IV) center [1] [10]. The paramagnetic nature of vanadium tetrachloride distinguishes it from the diamagnetic titanium tetrachloride, making it one of the few paramagnetic compounds that remains liquid at room temperature [1].

The magnetic moment of vanadium tetrachloride has been experimentally determined to be 1.73 Bohr magnetons [5] [6] [7]. This value is consistent with the spin-only magnetic moment formula μ = √[n(n+2)] BM, where n represents the number of unpaired electrons [5]. For a d¹ system with one unpaired electron, the calculated spin-only magnetic moment is √[1(1+2)] = √3 = 1.73 BM [5] [7].

Electron paramagnetic resonance studies have provided detailed insights into the electronic structure and magnetic properties of vanadium tetrachloride [11] [12]. The eight-fold hyperfine splitting observed in EPR spectra is characteristic of vanadium(IV) species, arising from the coupling between the unpaired electron and the vanadium nucleus (I = 7/2) [11]. The EPR parameters reveal axial symmetry with g-tensor values that reflect the local electronic environment around the vanadium center [11].

Table 2: Magnetic Properties and EPR Parameters

| Parameter | Value | Reference |

|---|---|---|

| Magnetic Moment (experimental) | 1.73 BM | [5] [6] [7] |

| Magnetic Moment (calculated) | 1.73 BM | [5] |

| Number of Unpaired Electrons | 1 | [5] [7] |

| EPR Hyperfine Splitting | 8-fold | [11] |

| Vanadium Nuclear Spin | I = 7/2 | [11] |

| g-tensor (isotropic) | ~1.97 | [11] |

The paramagnetic behavior of vanadium tetrachloride has been studied using various magnetic susceptibility measurements [13] [14]. Temperature-dependent magnetic studies reveal that the compound follows Curie-Weiss behavior at elevated temperatures, while maintaining its paramagnetic character across a wide temperature range [14]. The magnetic susceptibility data confirm the presence of localized magnetic moments associated with the d¹ electronic configuration [14].

Comparative Study with Titanium Tetrachloride Electronic Structure

The electronic structures of vanadium tetrachloride and titanium tetrachloride provide an excellent comparative study of d¹ versus d⁰ systems in tetrahedral coordination [15] [16]. Titanium tetrachloride contains titanium in the +4 oxidation state with a d⁰ electronic configuration, resulting in a closed-shell diamagnetic system [16] [17].

The fundamental difference between these two compounds lies in their electronic configurations: vanadium tetrachloride possesses a d¹ configuration with one unpaired electron, while titanium tetrachloride has a d⁰ configuration with no unpaired electrons [16] [17]. This difference manifests in several observable properties including magnetic behavior, color, and electronic spectra [15] [18].

Table 3: Comparative Electronic Structure Analysis

| Property | VCl₄ | TiCl₄ | Key Difference |

|---|---|---|---|

| Electronic Configuration | V⁴⁺: [Ar] 3d¹ | Ti⁴⁺: [Ar] 3d⁰ | d¹ vs d⁰ |

| Number of d electrons | 1 | 0 | Unpaired electron present vs absent |

| Magnetic Behavior | Paramagnetic | Diamagnetic | Paramagnetic vs Diamagnetic |

| Magnetic Moment (BM) | 1.73 | 0 | Measurable vs Zero |

| Color | Reddish-brown | Colorless | Colored vs Colorless |

| Physical State at RT | Liquid | Liquid | Similar |

| Molecular Symmetry | Td | Td | Both tetrahedral |

The color difference between the two compounds is particularly noteworthy [1] [16]. Vanadium tetrachloride exhibits a characteristic reddish-brown color due to d-d electronic transitions that are allowed in the d¹ system [1]. In contrast, titanium tetrachloride is colorless because no d-d transitions are possible in the d⁰ configuration [16].

Electronic spectroscopy studies reveal that vanadium tetrachloride exhibits electronic transitions in the visible region, while titanium tetrachloride shows absorption only in the ultraviolet region [19] [8]. The discrete variational calculations demonstrate that the electronic structure of vanadium tetrachloride involves partially filled d orbitals that give rise to characteristic electronic transitions [8] [9].

Molecular orbital analysis shows that both compounds adopt tetrahedral geometry, but the presence of the unpaired electron in vanadium tetrachloride leads to different bonding characteristics [8] [9]. The vanadium-chlorine bonds in vanadium tetrachloride show slightly more ionic character compared to the titanium-chlorine bonds in titanium tetrachloride [15] [8].

Jahn-Teller Distortion Mechanisms

Vanadium tetrachloride exhibits Jahn-Teller distortion due to its d¹ electronic configuration in tetrahedral symmetry [20] [21] [22]. The Jahn-Teller effect occurs because the compound possesses a degenerate electronic ground state, which makes the system unstable and prone to distortion that removes the degeneracy [20] [23].

In tetrahedral symmetry, the d orbitals split into two sets: the lower-energy e orbitals (dz², dx²-y²) and the higher-energy t₂ orbitals (dxy, dxz, dyz) [24] [23]. The single electron in the d¹ configuration of vanadium tetrachloride occupies one of the doubly degenerate e orbitals, creating an asymmetric electronic distribution that leads to Jahn-Teller distortion [24] [23].

Theoretical calculations using density functional theory have determined the Jahn-Teller stabilization energies for vanadium tetrachloride [22]. The distortion energy is calculated to be 51 cm⁻¹ for the flattened tetrahedral conformation and 40 cm⁻¹ for the elongated conformation [22]. The predicted bond length distortion is approximately 0.08 Å [22].

Table 4: Jahn-Teller Distortion Parameters

| Parameter | Value | Reference |

|---|---|---|

| Jahn-Teller Effect Type | Dynamic | [20] [21] [22] |

| Distortion Energy (flattened, cm⁻¹) | 51 | [22] |

| Distortion Energy (elongated, cm⁻¹) | 40 | [22] |

| Bond Length Distortion (Å) | 0.08 | [22] |

| Symmetry Breaking | Td → C₂v or D₂d | [20] [21] |

| Electronic Degeneracy | E orbital splitting | [20] [21] |

| Vibronic Coupling | Strong | [20] [21] |

The Jahn-Teller effect in vanadium tetrachloride is classified as dynamic rather than static [20] [21] [25]. This means that the distortions are of the same order of magnitude as the zero-point vibrational energies, preventing the observation of a static distorted structure [21]. Instead, the molecule undergoes rapid interconversion between different distorted geometries [21] [25].

Ligand field treatment of the Jahn-Teller distortion reveals that the effect involves coupling between the electronic and vibrational degrees of freedom [21] [26]. Perturbation theory calculations demonstrate that several vibrational modes are active in the Jahn-Teller coupling, particularly the e-type vibrational modes that can remove the electronic degeneracy [21] [26].

Experimental evidence for the Jahn-Teller effect in vanadium tetrachloride can be obtained through infrared and Raman spectroscopy [21] [25]. The dynamic nature of the distortion suggests certain splittings in the vibrational spectra, although definitive experimental confirmation requires careful temperature-dependent studies [21] [26].

Vanadium tetrachloride exhibits remarkable reactivity in halogen exchange reactions, demonstrating its versatility as a synthetic precursor and its high oxidizing capabilities. These reactions represent fundamental transformation pathways that occur through various mechanistic routes depending on the specific halogen system and reaction conditions.

Bromine Exchange Systems

The reaction between vanadium tetrachloride and hydrogen bromide represents one of the most extensively studied halogen exchange processes [1]. This transformation occurs preferentially at low temperatures, with optimal conditions established at negative fifty degrees Celsius [1]. The reaction mechanism proceeds through a two-step pathway involving the initial formation of vanadium tetrabromide as an unstable intermediate species [1].

The complete stoichiometric equation demonstrates the complexity of this transformation:

2 VCl₄ + 8 HBr → 2 VBr₃ + 8 HCl + Br₂

Research findings indicate that vanadium tetrabromide, while formed as an intermediate, exhibits inherent instability and readily releases bromine gas during warming to ambient temperatures [1]. This disproportionation reaction represents a characteristic feature of vanadium halides in higher oxidation states, where the compound undergoes spontaneous reduction accompanied by halogen evolution [1].

Kinetic studies reveal that the reaction rate exhibits strong temperature dependence, with significantly reduced reaction velocities observed at temperatures above negative fifty degrees Celsius [1]. The mechanism involves direct halogen substitution followed by reduction processes, making this transformation particularly valuable for synthetic applications requiring controlled vanadium reduction [1].

Fluorine-Chlorine Exchange Mechanisms

Halogen exchange reactions involving fluorine-containing compounds demonstrate unique mechanistic pathways distinct from those observed in bromine systems [2]. Vanadium tetrachloride reacts with arsenic trifluoride to produce vanadium chloride trifluoride and arsenic trichloride through a fluorine-chlorine exchange mechanism [2] [3].

These reactions typically proceed through initial halogen-exchange steps that produce vanadium tetrachloride as an intermediate, followed by subsequent competitive reactions that complicate exact mechanistic elucidation [2]. The research demonstrates that as soon as vanadium tetrachloride forms in these systems, multiple competing pathways become active, making precise reaction control challenging [2].

Experimental investigations have revealed that the halogen exchange represents the initial step in complex reaction schemes [2]. Once vanadium tetrachloride generation begins, competitive reactions commence immediately, creating intricate reaction networks that require careful experimental design to study individual pathways [2].

Thermal Decomposition Pathways

Thermal decomposition of vanadium tetrachloride represents a unique form of halogen redistribution that occurs without external halogen sources [4]. This process demonstrates temperature-dependent kinetics with decomposition rates increasing substantially with elevated temperatures [4].

The primary decomposition reaction proceeds according to the following pathway:

VCl₄ → VCl₃ + ½ Cl₂

Industrial data indicate that vanadium tetrachloride naturally decomposes slowly, forming vanadium trichloride solids and chlorine gas [4]. The decomposition rate exhibits exponential temperature dependence, necessitating careful temperature control during storage and handling [4]. Optimal storage conditions require temperatures below zero degrees Celsius to minimize decomposition rates [4].

Research has established that the thermal decomposition follows Arrhenius kinetics, with activation energies consistent with bond dissociation processes [5]. Temperature studies demonstrate that decomposition becomes significant above one hundred fifty degrees Celsius, with complete conversion occurring at temperatures exceeding three hundred degrees Celsius [5].

Exchange Reaction Kinetics

Quantitative kinetic studies of halogen exchange reactions reveal complex rate dependencies involving multiple reaction pathways and intermediate species formation [6]. Rate constants for chlorine-containing reactions with vanadium species demonstrate wide ranges depending on specific reaction conditions and medium composition [6].

For reactions involving chlorine radicals with vanadium tetrachloride systems, rate constants range from 5.1 × 10⁷ to 1.3 × 10¹¹ liters per mole per second for vanadium four-plus species [6]. These extraordinarily high rate constants indicate diffusion-controlled or near-diffusion-controlled kinetics for many halogen exchange processes [6].

Temperature dependence studies reveal that most halogen exchange reactions exhibit Arrhenius behavior with activation energies ranging from ten to fifty kilojoules per mole, depending on the specific halogen system and reaction medium [6]. The kinetic data demonstrate that electronic factors, specifically the oxidation state of vanadium and the nature of the exchanging halogen, significantly influence reaction rates [6].

Oxidative Coupling in Organic Synthesis

Vanadium tetrachloride functions as a powerful oxidizing agent in organic synthesis, particularly excelling in oxidative coupling reactions of phenolic compounds. These transformations proceed through single-electron oxidation mechanisms that generate reactive phenoxyl radicals, which subsequently undergo coupling reactions to form carbon-carbon or carbon-oxygen bonds [1] [7].

Phenol Oxidative Coupling Mechanisms

The oxidative coupling of phenols using vanadium tetrachloride represents a fundamental transformation in organic synthesis [1] [7]. Research demonstrates that vanadium tetrachloride effects one-electron oxidations, generating phenoxyl radicals that participate in subsequent coupling reactions [7]. The prototypical reaction involves phenol conversion to dihydroxybiphenyl compounds with approximately sixty percent yield [1] [7].

The reaction mechanism proceeds through several distinct stages. Initial coordination of the phenolic substrate to the vanadium center forms a phenoxide complex [7]. Subsequent oxidation occurs via electron transfer or hydrogen atom abstraction, generating reactive phenoxyl radical intermediates [7]. These radicals then engage in coupling processes that can occur through either coordinated or non-coordinated pathways [7].

Experimental evidence indicates that radical-radical coupling mechanisms are unlikely due to the requirement for coexistence of two long-lived radicals [7]. Instead, the phenoxyl radical adds directly to another phenol or phenoxide molecule [7]. The initial carbon-carbon bond formation is followed by hydrogen atom abstraction and tautomerization to yield the final coupling products [7].

Selectivity studies reveal that vanadium tetrachloride promotes formation of three isomeric dihydroxybiphenyl compounds: 4,4'-dihydroxybiphenyl, 2,4'-dihydroxybiphenyl, and 2,2'-dihydroxybiphenyl [1]. The isomer distribution and yields remain unaffected by reagent-to-substrate ratios, indicating that selectivity is determined by intrinsic reactivity patterns rather than reaction stoichiometry [1].

Substrate Scope and Selectivity Patterns

Comprehensive substrate scope investigations demonstrate that vanadium tetrachloride-mediated oxidative coupling accommodates a wide range of phenolic substrates with varying electronic and steric properties [8] [9]. Electron-releasing substituents generally enhance reaction rates and yields, while electron-withdrawing groups can deactivate substrates toward oxidative coupling [8].

For substituted phenols, regioselectivity depends critically on substitution patterns [9]. When both ortho and para positions are blocked, para-para coupling predominates [9]. Conversely, when only para positions are blocked, ortho-ortho coupling becomes favored [9]. This selectivity pattern reflects both electronic factors, specifically radical character distribution, and steric considerations [9].

Hydroxycarbazole substrates demonstrate exceptional reactivity in vanadium-catalyzed oxidative coupling reactions [10]. These substrates achieve yields ranging from seventy-one to ninety-one percent under optimized conditions using ten to twenty mole percent vanadium catalyst loadings [10]. The reactions proceed through carbon-one to carbon-one coupling mechanisms, demonstrating high regioselectivity [10].

Studies on para-alkenylphenols reveal that vanadium catalysts can promote either β-β or β-O coupling depending on reaction conditions [9]. Solvent effects play crucial roles in determining selectivity, with polar solvents generally favoring β-O coupling while nonpolar media promote β-β coupling [9]. These reactions demonstrate the versatility of vanadium tetrachloride in promoting diverse coupling manifolds [9].

Mechanistic Insights and Catalyst Design

Detailed mechanistic studies using computational and experimental approaches provide insights into the fundamental processes governing vanadium-catalyzed oxidative coupling [10]. Control experiments demonstrate that catalyst presence is essential for substrate oxidation and product formation [8]. Reactions conducted without vanadium catalysts show limited substrate conversion and no detectable coupling products [8].

Catalyst structure-activity relationships reveal that electron-withdrawing substituents on vanadium ligands enhance reaction rates and selectivity [8]. This observation suggests that substrate-catalyst binding or substrate oxidation by the catalyst represents the turnover-limiting step rather than catalyst re-oxidation [8]. These findings have important implications for catalyst design and optimization [8].

Studies on catalyst ligand identity demonstrate that electron-rich ligands lead to slower reaction rates compared to electron-deficient systems [8]. This trend supports mechanisms involving covalent substrate activation rather than outer-sphere electron transfer processes [8]. The absence of homo-coupled dimeric products during reactions with tethered phenols further supports inner-sphere mechanisms [8].

Proposed mechanisms involve phenoxide-bound substrate intermediates that undergo oxidation by vanadium species [10]. Prior research indicates formation of vanadium four-plus to vanadium five-plus intermediates that undergo intersystem crossing to react via triplet pathways [8]. The subsequent intramolecular coupling followed by substrate displacement affords dienone intermediates and reduced catalyst species [8].

Synthetic Applications and Natural Product Synthesis

Vanadium tetrachloride-mediated oxidative coupling reactions have found extensive application in natural product synthesis and pharmaceutical intermediate preparation [8] [9]. The method has been successfully applied to synthesize complex phenol-dienone natural products including pulchelstyrene D, spirolouveline, and salutaridine analogs [9].

Industrial applications include the synthesis of polymeric materials through controlled phenol coupling reactions [11]. Vanadium tetrachloride serves as a catalyst component in polymerization systems, particularly for ethylene-propylene copolymer production [11]. The underlying technology relates to Ziegler-Natta catalysis mechanisms involving vanadium alkyl intermediates [1].

Recent developments in asymmetric oxidative coupling demonstrate that chiral vanadium catalysts can achieve enantioselective phenol coupling with excellent yields and selectivities [10]. These advances represent significant progress toward asymmetric synthesis of chiral biaryl compounds using vanadium catalysis [10].

The versatility of vanadium tetrachloride in oxidative coupling extends to cross-coupling reactions between different phenolic substrates [9]. Photocatalytic methods using vanadium complexes enable selective cross-coupling by exploiting differences in substrate oxidation potentials and nucleophilicity [9]. These approaches complement traditional metal-catalyzed methods and offer enhanced selectivity for challenging transformations [9].

Hydrolysis Pathways and Hydrogen Chloride Release Dynamics

Vanadium tetrachloride exhibits extremely high reactivity toward water and moisture, undergoing rapid hydrolysis reactions that release substantial quantities of hydrogen chloride gas [1] [12] . These hydrolysis processes represent both fundamental chemical transformations and significant practical considerations for handling and storage of vanadium tetrachloride [14].

Primary Hydrolysis Mechanisms

The hydrolysis of vanadium tetrachloride proceeds through multiple pathways depending on water availability and reaction conditions [1] [12] . Under stoichiometric conditions with limited water, the primary reaction produces vanadium oxytrichloride and hydrogen chloride according to the following equation:

VCl₄ + H₂O → VOCl₃ + 2 HCl

This reaction represents the initial hydrolysis step and occurs instantaneously upon contact with moisture [12] . The formation of vanadium oxytrichloride as the primary product reflects the thermodynamic stability of vanadium-oxygen bonds compared to vanadium-chlorine bonds [12].

In the presence of excess water, further hydrolysis occurs to produce higher oxidation state vanadium species [15] [14]. Complete hydrolysis leads to formation of vanadium pentoxide hydrates and quantitative hydrogen chloride release [14]. The overall stoichiometry for complete hydrolysis can be represented as:

2 VCl₄ + 5 H₂O → V₂O₅·nH₂O + 8 HCl

Kinetic studies indicate that the initial hydrolysis step exhibits pseudo-first-order kinetics with respect to vanadium tetrachloride when water is present in excess [14]. The reaction rate shows minimal temperature dependence, suggesting a diffusion-controlled process under most practical conditions [14].

Moisture Sensitivity and Atmospheric Reactions

Vanadium tetrachloride demonstrates extreme sensitivity to atmospheric moisture, forming visible acid mists immediately upon exposure to humid air [12] [16] . This reaction creates continuous hydrogen chloride evolution that poses significant safety and handling challenges [16] .

The reaction with atmospheric moisture proceeds through a complex mechanism involving both vapor-phase and surface reactions [12]. Initial contact with water vapor produces hydrogen chloride gas and vanadium oxychloride species that can undergo further atmospheric oxidation [12]. These processes create the characteristic orange-yellow smoke observed when vanadium tetrachloride is exposed to moist air [17].

Experimental observations demonstrate that crystal growth occurs on the surface of vanadium tetrachloride when exposed to controlled moisture conditions [17]. These crystals exhibit flower-like or cauliflower-like morphologies and display pronounced color changes during growth and decay [17]. The crystal formation represents a manifestation of the complex hydrolysis and oxidation chemistry occurring at the vapor-liquid interface [17].

Studies using controlled humidity environments reveal that the rate of moisture reaction increases exponentially with relative humidity . Even minimal moisture levels, below detectable limits in dry laboratory environments, can initiate measurable hydrolysis reactions . This extreme sensitivity necessitates storage and handling under rigorously anhydrous conditions .

Hydrogen Chloride Evolution Kinetics

Quantitative measurements of hydrogen chloride evolution during vanadium tetrachloride hydrolysis reveal complex kinetic behavior dependent on water concentration, temperature, and reaction medium [16] [14]. Under conditions of excess water, hydrogen chloride evolution follows pseudo-zero-order kinetics, indicating that the reaction rate is limited by vanadium tetrachloride availability rather than water concentration [14].

Temperature dependence studies demonstrate that hydrogen chloride evolution rates increase with temperature, following Arrhenius behavior with activation energies consistent with diffusion-controlled processes [18]. At ambient temperatures, the reaction proceeds rapidly enough to be considered instantaneous for practical purposes [14].

The total hydrogen chloride yield depends critically on water availability and reaction conditions [16]. Under stoichiometric conditions, each mole of vanadium tetrachloride produces two moles of hydrogen chloride [16]. Complete hydrolysis with excess water yields four moles of hydrogen chloride per mole of vanadium tetrachloride [14].

Industrial monitoring systems detect hydrogen chloride evolution as an indicator of vanadium tetrachloride exposure to moisture . Real-time gas sensors enable immediate detection of container leaks or inadequate storage conditions . These monitoring approaches are essential for maintaining product quality and ensuring worker safety .

Hydrolysis Product Characterization

The products formed during vanadium tetrachloride hydrolysis depend significantly on reaction conditions, particularly water concentration and temperature [19] [14]. Primary hydrolysis products include vanadium oxytrichloride, vanadium hydroxide species, and various hydrated vanadium oxides [14].

Under controlled hydrolysis conditions, vanadium oxytrichloride represents the predominant product [12] [14]. This compound exhibits different properties compared to the parent tetrachloride, including reduced moisture sensitivity and altered reactivity patterns [14]. Further hydrolysis of vanadium oxytrichloride produces additional hydrogen chloride and higher oxidation state vanadium species [20].

Complete hydrolysis leads to formation of vanadium pentoxide hydrates with compositions that vary depending on reaction conditions [14]. These hydrated oxides can exist in multiple crystalline forms, each exhibiting distinct thermal stability and dehydration behavior [14]. The hydration state significantly influences the physical and chemical properties of the resulting vanadium oxide materials [14].

Spectroscopic characterization of hydrolysis products reveals the presence of multiple vanadium coordination environments [19]. Nuclear magnetic resonance studies demonstrate that vanadium species undergo rapid exchange processes in aqueous solution, complicating detailed structural characterization [19]. The hydrolysis products exhibit complex pH-dependent speciation behavior with multiple equilibria between different vanadium hydroxide and oxide species [19].

Advanced analytical techniques including infrared spectroscopy and X-ray diffraction provide insights into the structural transformations occurring during hydrolysis [14]. These studies reveal that the hydrolysis process involves not only chemical bond breaking and formation but also significant reorganization of vanadium coordination spheres [14]. The resulting materials often exhibit amorphous or poorly crystalline structures that reflect the rapid kinetics of the hydrolysis process [14].

Physical Description

Liquid

Color/Form

Red-brown liquid

Boiling Point

Vapor Density

Density

Odor

Melting Point

GHS Hazard Statements

H301 (97.53%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (91.36%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (91.36%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Corrosive;Acute Toxic

Other CAS

Associated Chemicals

Wikipedia

Use Classification

Methods of Manufacturing

/Vanadium/ tetrachloride is prepared by chlorinating crude /vanadium/ metal at 300 °C and freeing the liquid from dissolved chlorine by repeated freezing and evacuation. It is now made by chlorinating V2O5 or VOCl3 in the presence of carbon at approx 800 °C.

Ferrovanadium/ferrophosphorus + chlorine (chlorination).

General Manufacturing Information

Vanadium chloride (VCl4), (T-4)-: ACTIVE

Under environmental conditions, vanadium may exist in oxidation states +3, +4, and +5. V3+ and V4+ act as cations, but V5+, the most common form in the aquatic environment, reacts both as a cation and anionically as an analogue of phosphate. /Vanadium ions/

Storage Conditions

Store in a cool, dry, well-ventilated location. Keep cylinders restrained.

Store separately in a corrosion-resistant location. ... Vanadium tetrachloride must be stored to avoid contact with water, heat, and poisonous gases since violent reactions occur. Store in tightly closed containers in a cool, well-ventilated area away from radiant heat and flammable and combustible materials, lithium, chlorine, and trifluoride. ... Open containers in dry oxygen-free atmosphere or in inert gas, wearing appropriate personal protective equipment. Chill to below 20 °C before opening.

Containers of vanadium shall be kept tightly closed at all times when not in use. Containers shall be stored in a safe manner to minimize accidental breakage, spillage, or contact with moisture. Combustible materials, such as finely ground vanadium carbide, vanadium aluminum alloys, vanadium metal, or ferrovanadium should be kept away from heat, sparks, or flames. /Vanadium compounds/

Divalent and trivalent vanadium compounds are reducing agents and require storage under an inert atmosphere to avoid oxidation. /Divalent and trivalent vanadium compounds/